N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound characterized by the presence of bromophenyl, chlorobenzyl, and thiadiazolyl groups
Preparation Methods
The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones.
Thiadiazole Formation: The hydrazones are then reacted with thiadiazole derivatives under controlled conditions to form the thiadiazolyl group.
Sulfur Incorporation: The final step involves the incorporation of sulfur atoms through reactions with sulfur-containing reagents, such as thiols or sulfides.
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The bromophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Scientific Research Applications
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with similar compounds, such as:
N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but differs in its overall structure and properties.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but has different functional groups and applications.
The uniqueness of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16BrClN4OS3 |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrClN4OS3/c1-12(14-4-6-15(20)7-5-14)22-23-17(26)11-28-19-25-24-18(29-19)27-10-13-2-8-16(21)9-3-13/h2-9H,10-11H2,1H3,(H,23,26)/b22-12- |
InChI Key |
NPXGTUMSWDFCNJ-UUYOSTAYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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